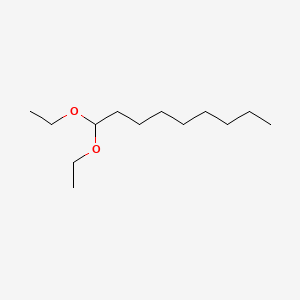

1,1-Diethoxynonane

Beschreibung

Role of Acetals within Contemporary Organic Chemistry

Acetals are geminal-diether derivatives of aldehydes or ketones and are characterized by two ether groups attached to the same carbon atom. nii.ac.jp In contemporary organic chemistry, acetals are of significant importance, primarily for their role as protecting groups for carbonyl functionalities. nii.ac.jpmasterorganicchemistry.com The formation of an acetal (B89532) from an aldehyde or ketone is a reversible reaction, typically catalyzed by acid. masterorganicchemistry.com This stability in neutral or basic conditions makes them ideal for temporarily masking the reactivity of a carbonyl group while other chemical transformations are carried out on the molecule. nii.ac.jp The carbonyl group can be readily regenerated by hydrolysis of the acetal in the presence of aqueous acid. masterorganicchemistry.com Beyond their use as protecting groups, acetals are also recognized as important intermediates in the synthesis of complex organic molecules and are found in the structures of many natural products, including carbohydrates. jst.go.jp

Significance of Long-Chain Acetals in Modern Chemical Investigations

Long-chain acetals, such as 1,1-diethoxynonane, are a specific subclass of acetals that have garnered interest in various fields of chemical research. Their long aliphatic chains impart distinct physical properties, such as increased hydrophobicity and reduced volatility, compared to their short-chain counterparts. In polymer chemistry, long-chain diols can be used to form polyacetals, which are studied for their degradability and potential as more environmentally friendly materials. The incorporation of long aliphatic chains between acetal functions can influence the degradation time of these polymers.

From a synthetic standpoint, the long alkyl chain can influence the stereochemical outcome of reactions at or near the acetal group. Furthermore, long-chain acetals serve as precursors and intermediates in the synthesis of other long-chain compounds, which are relevant in materials science and the study of self-assembling systems.

Research Landscape of this compound: An Academic Perspective

The study of acetals dates back to the 19th century, with the fundamental reactions of their formation and hydrolysis being well-established in early organic chemistry. However, specific academic focus on this compound has been limited. Early research on acetals was primarily concerned with understanding their basic reactivity and the mechanism of their formation from aldehydes and alcohols. While general principles from these historical studies apply to this compound, dedicated studies on this specific long-chain acetal are not prominent in historical chemical literature. Its identification has been noted in the context of analyzing the composition of alcoholic beverages and natural extracts. For instance, it has been detected in lemon peel extracts and certain brandies. nih.govrroij.com

Current academic interest in this compound appears to be driven more by its occurrence in natural products and its properties as a fragrance ingredient rather than its utility in synthetic organic chemistry. Studies involving this compound often focus on its identification and quantification in various matrices.

Historical Trajectories in Nonanal (B32974) Diethyl Acetal Studies

Defining the Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive overview of this compound from a purely academic and chemical perspective. The objective is to detail the fundamental chemistry of acetals and long-chain acetals to contextualize the scientific understanding of this compound. The subsequent sections will present available data on its properties and synthesis, while also highlighting the current limitations and potential future directions for academic research on this compound.

Chemical Compound Data

Below are tables detailing the properties of this compound and its parent compound, Nonanal.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Synonyms | Nonanal diethyl acetal, n-Nonanal diethyl acetal | nist.gov |

| CAS Number | 54815-13-3 | nist.gov |

| Molecular Formula | C13H28O2 | nist.gov |

| Molecular Weight | 216.36 g/mol | nih.gov |

| Appearance | Colorless clear liquid (estimated) | |

| Boiling Point | 106.00 °C @ 10.00 mm Hg | |

| Flash Point | 145.00 °F (62.78 °C) | |

| Refractive Index | 1.41900 to 1.42500 @ 20.00 °C |

| Specific Gravity | 0.84200 to 0.84700 @ 25.00 °C | |

Table 2: Mass Spectrometry Data for this compound

| m/z | Relative Intensity |

|---|---|

| 15 | 11 |

| 29 | 188 |

| 31 | 88 |

| 43 | 13 |

| 47 | 205 |

| 55 | 129 |

| 57 | 340 |

| 69 | 21 |

| 75 | 252 |

| 83 | 126 |

| 85 | 270 |

| 95 | 3 |

| 103 | 999 |

| 104 | 65 |

| 113 | 13 |

| 127 | 27 |

| 141 | 21 |

| 171 | 229 |

| 172 | 28 |

Source: MassBank Record: MSBNK-Fac_Eng_Univ_Tokyo-JP007965

Table 3: Properties of Nonanal

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Nonanal | |

| Synonyms | Nonyl aldehyde, Aldehyde C-9, Pelargonic aldehyde | |

| CAS Number | 124-19-6 | |

| Molecular Formula | C9H18O | |

| Molecular Weight | 142.24 g/mol | |

| Appearance | Colorless to yellow liquid with a floral odor | |

| Boiling Point | 195 °C | |

| Flash Point | 63 °C |

| Density | 0.827 g/cm³ | |

Table 4: List of Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | Nonanal diethyl acetal |

| Nonanal | Nonyl aldehyde, Aldehyde C-9, Pelargonic aldehyde |

| Ethanol (B145695) | Ethyl alcohol |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-diethoxynonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMSGTVQHHFVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068976 | |

| Record name | Nonane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54815-13-3 | |

| Record name | 1,1-Diethoxynonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54815-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonane, 1,1-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054815133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonane, 1,1-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diethoxynonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 1,1 Diethoxynonane

Foundational Acetalization Reactions and Their Academic Underpinnings

The synthesis of acetals, such as 1,1-diethoxynonane, is a cornerstone of organic chemistry, primarily utilized for creating diether functionalities from carbonyl compounds. These reactions are reversible and their principles are well-established in academic literature.

Acid-Catalyzed Formation Pathways from Aldehydes and Alcohols

The most fundamental and widely practiced method for synthesizing acetals is the acid-catalyzed reaction between an aldehyde or a ketone and an alcohol. libretexts.org Acetals are geminal-diether derivatives formed when a carbonyl compound reacts with two equivalents of an alcohol, resulting in the elimination of a water molecule. libretexts.orglibretexts.org For the specific synthesis of this compound, the precursor molecules are nonanal (B32974) and two equivalents of ethanol (B145695).

This reaction requires an acid catalyst, as alcohols are generally weak nucleophiles and need assistance to attack the electrophilic carbonyl carbon. libretexts.orglibretexts.org The entire process is reversible, which has significant implications for the reaction conditions. libretexts.orgyoutube.com To drive the reaction toward the formation of the acetal (B89532), it is crucial to remove the water that is formed as a byproduct. libretexts.org This is commonly achieved through methods like azeotropic distillation using a Dean-Stark trap or by adding molecular sieves to the reaction mixture. libretexts.orglibretexts.org Furthermore, using an excess of the alcohol reactant can also shift the equilibrium in favor of the acetal product, in accordance with Le Châtelier's principle. youtube.com

Mechanistic Investigations into Acetal Formation Equilibria and Kinetics

The mechanism of acid-catalyzed acetal formation is a stepwise process that has been extensively studied. libretexts.orglibretexts.org It applies to both the formation of the intermediate hemiacetal and the final acetal product.

The established mechanism proceeds as follows:

Protonation of the Carbonyl: The reaction initiates with the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. libretexts.orgyoutube.com

First Nucleophilic Attack: A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon. libretexts.orgyoutube.com

Hemiacetal Formation: A deprotonation step occurs, leading to the formation of a neutral hemiacetal, which is an intermediate in the reaction. libretexts.orglibretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is then protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgyoutube.com

Formation of an Oxonium Ion: The lone pair of electrons on the remaining ether oxygen helps to expel the water molecule, leading to the formation of a resonance-stabilized carbocation, known as an oxonium ion. libretexts.orgyoutube.com

Second Nucleophilic Attack: A second molecule of alcohol attacks the electrophilic oxonium ion. libretexts.orgyoutube.com

Final Deprotonation: The final step is the deprotonation of the resulting species, which yields the stable acetal and regenerates the acid catalyst, allowing it to participate in another cycle. libretexts.orgyoutube.com

Targeted Synthesis of this compound and Related Long-Chain Acetals

While the foundational principles of acetalization are universal, the targeted synthesis of specific long-chain acetals like this compound involves specific precursors and optimized conditions to maximize yield and purity.

Specific Synthetic Routes to Aliphatic Diethyl Acetals

The primary route for synthesizing this compound is the direct acid-catalyzed acetalization of nonanal with ethanol, following the general mechanism previously described. thegoodscentscompany.com In addition to this direct approach, alternative methods can be employed. One documented pathway involves using 3-chloropropionaldehyde diethylacetal as a precursor in the synthesis of this compound. chemdad.com This suggests a synthetic strategy where a Grignard reagent, prepared from a six-carbon alkyl halide (e.g., 1-bromohexane), attacks the electrophilic carbon of the protected aldehyde, followed by appropriate workup to yield the final nine-carbon chain acetal.

Modern synthetic chemistry also offers novel catalytic systems. For instance, solvent-free methods using heterogeneous catalysts such as aluminosilicates have been developed for producing acetal-containing polymers, demonstrating a move towards more sustainable and easily purified reaction systems. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

Optimizing the reaction conditions is paramount for achieving high yield and selectivity in acetal synthesis. Key parameters that are typically adjusted include the catalyst type and loading, reaction temperature, and reactant ratios.

Catalyst and Temperature: The choice of acid catalyst significantly impacts the reaction rate. mdpi.com While traditional mineral acids are effective, modern approaches have explored ionic liquids and solid acid catalysts to improve efficiency and ease of separation. acs.orgmdpi.com For example, in the synthesis of acetal-containing polyols, the aluminosilicate (B74896) catalyst K10 was found to be more efficient than Siral 70, leading to shorter reaction times and less byproduct formation at 30 °C. acs.org In other systems, temperatures can be much higher, reaching up to 140 °C to facilitate the reaction. mdpi.com

Reactant Ratio and Byproduct Removal: A molar excess of the alcohol is a common strategy to push the equilibrium towards the product. youtube.commdpi.com In one optimized process, a 3:1 molar ratio of alcohol to aldehyde resulted in a 99.8% yield of the acetal product. mdpi.com As previously noted, the efficient removal of water is a critical factor for maximizing conversion.

The following tables, derived from studies on related acetal syntheses, illustrate how reaction parameters are optimized.

Table 1: Optimization of Electrochemical Aromatic Acetal Synthesis This table is based on the electrochemical oxidation of a methyl benzoheterocycle to a dimethyl acetal and demonstrates the effect of various parameters on product yield. nih.gov

| Entry | Deviation from Standard Conditions | Yield (%) |

| 1 | None | 72 |

| 2 | Reaction at Room Temperature | 25 |

| 3 | Reaction at 8 mA | 61 |

| 4 | Reaction at 12 mA | 66 |

| 5 | Reaction under Air | 64 |

| 6 | Decreased Electrolyte (0.25 equiv) | 65 |

| 7 | Different Electrolyte (Et₄NBF₄) | 71 |

| 8 | Different Anode (Platinum) | 45 |

Table 2: Effect of Heterogeneous Catalyst on Acetal Polyaddition Reaction This table compares the performance of two different solid acid catalysts in the synthesis of an acetal-containing polyol. acs.org

| Catalyst (wt%) | Reaction Time (h) | Cyclic Acetal Byproduct (mol %) |

| Siral 70 (2 wt%) | 7.5 | 13 |

| K10 (1.2 wt%) | 3.0 | 10 |

Exploration of Stereoselective Synthetic Approaches for Acetal Analogs

The synthesis of chiral acetal analogs, where the acetal carbon is a stereocenter, requires advanced stereoselective methods. These approaches are crucial for producing enantiomerically pure compounds for various applications.

Several strategies have been developed to control the stereochemistry of acetal formation:

Use of Chiral Auxiliaries: Chiral acetals can be prepared by reacting a prochiral aldehyde or ketone with a chiral alcohol, often a C₂-symmetric diol. jst.go.jp

Catalytic Asymmetric Synthesis: A more sophisticated approach involves a cascade reaction catalyzed by a chiral Brønsted acid. For example, the desymmetrization of p-quinols through an acetalization/Michael cascade using a chiral phosphoric acid catalyst can produce 1,3-dioxolanes with high diastereoselectivity and modest enantioselectivity. nih.gov

Intramolecular Cyclizations: Stereocontrolled Prins cyclizations, which involve the acid-mediated reaction of an acetal with a homoallylic alcohol, have been used to construct complex cyclic acetal systems like deoxysugar analogues with excellent stereocontrol. researchgate.netrsc.org

Substrate-Controlled Synthesis: In certain systems, the stereochemistry of the starting material can direct the formation of the new stereocenter. A strategy for synthesizing β-L-arabinofuranosyl nucleoside analogues utilizes the cyclization of an acyclic N,OTMS-acetal, which proceeds with complete retention of configuration at the acetal center. nih.gov

Metal-Catalyzed Reactions: Palladium-catalyzed reactions have been developed for the chemo- and stereoselective synthesis of acyclic N,O-acetals from specific precursors like homopropargylic amines and alkoxyallene. acs.org

These advanced methods highlight the ongoing innovation in the field, enabling the precise construction of complex molecules with acetal functional groups.

Advanced Synthetic Strategies for Acetal Analogs and Derivatives

While the direct synthesis of this compound is fundamental, advanced strategies focus on creating more complex analogs and derivatives for specialized applications. These methods introduce additional functional groups or stereochemical control, expanding the utility of the basic acetal structure.

Acylated acetals, particularly N,O-acetals, represent a valuable class of compounds due to their role in bioactive molecules and as synthetic intermediates. nsf.gov A notable strategy involves the reaction of N-acyl phthalimides with aldehydes, such as nonanal (the precursor to this compound), to form O-acyl-N,O-acetals. nsf.gov This process can be viewed as an apparent insertion into the amide C-N bond. nsf.gov

The reaction is effectively mediated by substoichiometric amounts of sodium iodide and potassium phthalimide (B116566). nsf.gov A proposed mechanism suggests that a phthalimide anion acts as a catalyst, which engages an aldehyde molecule. nsf.gov The resulting intermediate is then acylated by the N-acyl phthalimide to yield the final N,O-acetal product and regenerate the phthalimide anion catalyst. nsf.gov

A significant advantage of this methodology is the development of a one-pot procedure where the N-acyl phthalimide is generated in situ from an acid chloride before reacting with the aldehyde. nsf.gov This approach is versatile, accommodating a wide range of acid chlorides and aldehydes, thereby enabling the synthesis of a diverse library of N,O-acetals under mild conditions from readily available starting materials. nsf.gov This method has been successfully applied to various acid chlorides, including those with significant steric hindrance and different electronic properties. nsf.gov

Table 1: One-Pot Synthesis of N,O-Acetals from Various Acid Chlorides Data sourced from studies on N-acyl phthalimide chemistry. nsf.gov

| Entry | Acid Chloride | Aldehyde | Product | Yield (%) |

| 1 | Pivaloyl chloride | Isobutyraldehyde | N-(1-(Pivaloyloxy)-2-methylpropyl)phthalimide | 91 |

| 2 | Benzoyl chloride | Isobutyraldehyde | N-(1-(Benzoyloxy)-2-methylpropyl)phthalimide | 92 |

| 3 | 4-Nitrobenzoyl chloride | Isobutyraldehyde | N-(2-Methyl-1-((4-nitrobenzoyl)oxy)propyl)phthalimide | 95 |

| 4 | Benzyl chloroformate | Isobutyraldehyde | Benzyl (2-methyl-1-oxo-1-(phthalimido)propan-2-yl) carbonate | 85 |

| 5 | Adipoyl chloride | Isobutyraldehyde | Bis-N,O-acetal product | 85 |

The creation of chiral acetals is crucial for asymmetric synthesis, where stereochemistry dictates biological activity and material properties. One powerful approach is the asymmetric hydroformylation (AHF) of alkenes to produce chiral aldehydes, which are direct precursors to chiral acetals. wisc.edu The use of rhodium catalysts with specialized phosphorus-based ligands, such as bis(diazaphospholane) (BDP) ligands, has been shown to generate α-chiral aldehydes with high yield and enantiomeric purity. wisc.edu This method can be integrated into tandem or one-pot sequences to build complex stereochemical intermediates efficiently. wisc.edu

Another prominent strategy employs chiral Lewis acid catalysts to activate carbonyl compounds for various asymmetric transformations. Chiral oxazaborolidinium ions (COBIs), often used as strong Lewis acids, are highly effective catalysts for activating carbonyls toward nucleophilic attack in reactions like Diels-Alder, cycloadditions, and epoxidations. These catalysts can be combined with Brønsted or other Lewis acids to enhance their acidity and, consequently, their catalytic activity and stereoselectivity. The application of such catalytic systems to long-chain aldehydes like nonanal would provide a direct route to enantiomerically enriched acetal derivatives.

Functionalizing a specific site within a long-chain molecule that contains an acetal group presents a significant challenge due to the presence of multiple, often unactivated, C-H and C-O bonds. Recent advances have provided innovative solutions to this problem.

One area of development is in the chemistry of polyacetals, which are polymers containing repeating acetal units. These polymers can be designed with functional groups in their backbone, providing sites for subsequent chemical modification. acs.org For instance, functionalized lactide copolymers containing acetal units have been synthesized, allowing for the introduction of reactive groups into the polyester (B1180765) chain. acs.org This approach enables the functionalization of the polymer through reactions with various nucleophiles. acs.org

A more targeted strategy for non-polymeric molecules involves dual catalytic systems that enable the site-selective functionalization of unactivated sp³ C–O bonds in cyclic acetals. acs.org This method utilizes a combination of catalysts, such as in metallaphotoredox scenarios, to activate strong C–O bonds under mild conditions. acs.org The success of this reaction often depends on the conformational flexibility of the acetal ring, which allows for the necessary orbital overlap to facilitate C–O bond cleavage. acs.org While demonstrated on cyclic acetals, the principles of harnessing conformational properties and dual catalysis offer a promising avenue for developing methods to functionalize specific positions in long-chain acyclic acetals like this compound. acs.org Another technique involves using long, flexible polyethylene (B3416737) glycol (PEG) linkers with an acetal function at one end, which can be converted to a reactive aldehyde for site-specific protein coupling after the linker is attached to a surface. jku.at

Synthesis of Chiral Acetal Derivatives for Specialized Research Endeavors

Catalysis in Acetal Synthesis and Chemical Modification

Catalysis is central to the synthesis of acetals, including this compound. The choice of catalyst influences reaction efficiency, selectivity, and environmental impact.

The traditional and most common method for synthesizing this compound is the acid-catalyzed reaction of nonanal with two equivalents of ethanol. libretexts.org This reversible reaction requires a catalyst to proceed at a practical rate. libretexts.org

Mechanism : The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. acs.orgconicet.gov.ar This is followed by a nucleophilic attack from an ethanol molecule to form a hemiacetal intermediate. libretexts.org Subsequent protonation of the hemiacetal's hydroxyl group forms a good leaving group (water), which is eliminated to generate an oxonium ion. conicet.gov.armasterorganicchemistry.com A second ethanol molecule then attacks this electrophilic species, and a final deprotonation step yields the stable acetal product. masterorganicchemistry.com To drive the equilibrium toward the product, water is typically removed using methods like a Dean-Stark trap. libretexts.org

Catalyst Types :

Homogeneous Brønsted Acids : Strong mineral acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH) are frequently used. acs.orgresearchgate.net While effective, these catalysts can be corrosive and difficult to separate from the reaction mixture. acs.org

Heterogeneous Solid Acids : To overcome the drawbacks of liquid acids, solid acid catalysts such as zeolites, sulfonic acid resins (e.g., Amberlyst-15), and montmorillonite (B579905) clays (B1170129) are employed. conicet.gov.ar These materials offer advantages like easier separation, potential for regeneration and reuse, and often a reduced environmental footprint. conicet.gov.arresearchgate.net Studies comparing various solid acids for the synthesis of 1,1-diethoxyethane found that a sulfonic exchange resin exhibited superior performance. conicet.gov.ar

Beyond traditional acid catalysis, research has focused on developing novel catalytic systems that offer milder reaction conditions, higher selectivity, and tolerance for sensitive functional groups. researchgate.netmdpi.com

Transition Metal Catalysis : Various transition metal complexes have proven to be effective catalysts for acetalization. researchgate.net These systems can operate through different mechanisms than acid catalysis and often avoid the strongly acidic conditions that can degrade sensitive substrates. mdpi.com

Cobalt Complexes : An efficient system using CoCl₂ with dimethylglyoxime (B607122) was developed for the acetalization of carbonyl compounds, achieving high conversion under mild, solvent-free conditions. mdpi.com

Iron Catalysts : Fe(HSO₄)₃ has been reported as an inexpensive, reusable, and heterogeneous catalyst for acetal formation. mdpi.com In other work, iron-incorporated mesoporous ceria showed the highest activity among several transition metal-modified ceria catalysts for cyclohexanone (B45756) acetalization. iosrjournals.org

Rhodium/Iron Bimetallic System : A sequential hydroformylation/acetalization process has been developed to convert olefins directly into acetals. uc.pt For example, oct-1-ene was converted to this compound with a 90% yield using a bimetallic system of a rhodium(I) complex for hydroformylation and an iron(II) complex as a Lewis acid for the subsequent acetalization with ethanol. uc.pt

Other Novel Systems :

Photoredox Catalysis : A method using a biscyanolated perylene (B46583) bisimide as an electron-poor photocatalyst has been developed for acetalization. researchgate.net This system operates with visible light and avoids the use of any acids, making it compatible with acid-labile protecting groups. researchgate.net

Aprotic Salt Catalysts : Specially designed aprotic pyridinium, triazolium, and imidazolium (B1220033) salts can act as Brønsted acid catalysts for the chemoselective acetalization of aldehydes. acs.org

Table 2: Performance of a Bimetallic Catalytic System in the Sequential Hydroformylation/Acetalization of Oct-1-ene Data derived from research on sequential catalytic processes. uc.pt

| Entry | Catalyst System | Conversion (%) | Selectivity to Aldehydes (%) | Selectivity to this compound (%) |

| 1 | Rh(acac)(CO)₂ / PPh₃ | 100 | 98 | - |

| 2 | Rh(acac)(CO)₂ / PPh₃ + [FeBr₂{κ³-HC(pz)₃}] | 98 | 2 | 90 |

Automated Reaction Optimization Protocols for Acetal Synthesis

The synthesis of acetals, including this compound from nonanal and ethanol, has benefited significantly from the paradigm shift in chemical synthesis towards automated and high-throughput methodologies. These advanced protocols move beyond traditional one-variable-at-a-time (OVAT) optimization, which is often time-consuming and fails to capture the complex interplay between reaction parameters. rsc.orgbeilstein-journals.org Modern approaches leverage automated platforms, continuous flow chemistry, and machine learning algorithms to explore a multidimensional reaction space efficiently, leading to accelerated process development and improved reaction outcomes. beilstein-journals.org

Enabling Technologies for Automated Optimization

The core of automated optimization lies in the integration of sophisticated hardware and intelligent algorithms. For acetal synthesis, two key technologies are particularly relevant:

Continuous Flow Reactors: Flow chemistry offers superior control over critical reaction parameters compared to batch processes. sioc-journal.cn In the context of synthesizing this compound, a continuous flow setup allows for precise manipulation of temperature, pressure, and residence time—the duration for which the reactants are exposed to the catalytic and thermal conditions. This high degree of control minimizes the formation of by-products and enhances safety, particularly for exothermic reactions. rsc.orgacs.org The scalability of flow processes is another significant advantage, allowing for a seamless transition from laboratory-scale optimization to industrial production. researchgate.net

High-Throughput Experimentation (HTE): HTE platforms utilize miniaturized reactors, such as well-plates, and robotic liquid handlers to perform hundreds of experiments in parallel. acs.orgnih.gov This allows for the rapid screening of a wide range of catalysts, solvents, and reactant ratios. For acetal synthesis, an HTE campaign could efficiently screen various acid catalysts (e.g., p-toluenesulfonic acid, Amberlyst-15, sulfuric acid) and their optimal loadings simultaneously.

Optimization Methodologies and Algorithms

The data generated from flow chemistry or HTE platforms are analyzed using statistical and computational methods to identify optimal conditions.

Design of Experiments (DoE): DoE is a statistical methodology used to plan experiments in a way that maximizes the amount of information obtained. quaisr.commt.com Instead of varying one factor at a time, DoE techniques like full factorial or fractional factorial designs vary multiple factors simultaneously (e.g., temperature, catalyst concentration, reactant stoichiometry). mt.comrsc.org The results are then fitted to a mathematical model to identify the most influential parameters and their interactions, ultimately pointing towards an optimal set of conditions.

An illustrative DoE for the synthesis of this compound is presented below. The goal is to maximize the yield by varying temperature and the molar ratio of ethanol to nonanal.

| Experiment | Temperature (°C) | Ethanol:Nonanal Ratio (mol/mol) | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | 2.5:1 | 1.0 | 75 |

| 2 | 80 | 2.5:1 | 1.0 | 88 |

| 3 | 60 | 5.0:1 | 1.0 | 82 |

| 4 | 80 | 5.0:1 | 1.0 | 94 |

| 5 | 70 | 3.75:1 | 1.5 | 91 |

| 6 | 90 | 5.0:1 | 1.5 | 96 |

| 7 | 80 | 6.0:1 | 1.2 | 95 |

| 8 | 85 | 5.5:1 | 1.8 | 97 |

Bayesian Optimization (BO): More advanced automated systems employ machine learning algorithms, such as Bayesian optimization, to guide the experimental process. researchgate.netnih.gov BO builds a probabilistic model of the reaction landscape based on initial experimental data. It then uses an "acquisition function" to intelligently select the next set of experimental conditions that are most likely to yield an improvement, balancing exploration (testing uncertain regions) and exploitation (testing regions known to give good results). openreview.netopenreview.net This approach can find the global optimum in significantly fewer experiments compared to traditional DoE or grid search methods. arxiv.org Its effectiveness has been demonstrated in optimizing complex reactions, including N,S-acetal formation. openreview.netarxiv.org

The table below simulates a Bayesian optimization campaign for a flow synthesis of this compound, where the algorithm iteratively refines the reaction conditions to maximize yield.

| Iteration | Residence Time (min) | Temperature (°C) | Catalyst Loading (mol%) | Observed Yield (%) | Algorithm Decision |

|---|---|---|---|---|---|

| 1 | 10 | 70 | 1.0 | 85 | Initial Exploration |

| 2 | 20 | 90 | 2.0 | 92 | Initial Exploration |

| 3 | 15 | 85 | 1.7 | 96 | Exploiting High-Yield Region |

| 4 | 12 | 88 | 1.8 | 97.5 | Refining Optimum |

| 5 | 18 | 82 | 1.5 | 95 | Exploring Boundary |

| 6 | 13 | 87 | 1.9 | 97.8 | Converging on Optimum |

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 1,1 Diethoxynonane

Hydrolysis of 1,1-Diethoxynonane and Related Acetal (B89532) Structures

The hydrolysis of acetals, including this compound, to yield the corresponding aldehyde or ketone and alcohols is a fundamental reaction, typically catalyzed by an acid.

Acid-Mediated Cleavage Mechanisms and Kinetic Analysis

The acid-catalyzed hydrolysis of acetals proceeds through a well-established multi-step mechanism. The reaction is generally reversible, and to drive it towards the products (aldehyde and alcohol), an excess of water is often employed.

The process initiates with the protonation of one of the ethoxy groups of this compound by an acid catalyst. This conversion of the alkoxy group into a good leaving group (ethanol) facilitates its departure. The other oxygen atom assists in this departure, leading to the formation of a resonance-stabilized oxonium ion. This ion is highly electrophilic and is subsequently attacked by a water molecule. A deprotonation step then yields a hemiacetal intermediate.

The second phase of the hydrolysis involves the protonation of the remaining hydroxyl group of the hemiacetal, which then leaves as a water molecule. This results in the formation of a protonated aldehyde. Finally, deprotonation of this species yields the parent aldehyde, nonanal (B32974), and a second molecule of ethanol (B145695).

Factors Governing Hydrolytic Stability of Long-Chain Acetals, including pH Influence

The hydrolytic stability of long-chain acetals like this compound is influenced by several factors, with pH being a critical determinant.

pH Influence : Acetals are characteristically stable in neutral to strongly basic conditions but are readily hydrolyzed in acidic environments. mdpi.commdpi.com The rate of hydrolysis dramatically increases with decreasing pH. For instance, studies on other acetals have shown that a decrease in pH from 6.0 to 5.0 can lead to a significant increase in the hydrolysis rate. witpress.com This is because the initial protonation of the acetal oxygen is a key step in the hydrolysis mechanism, and the concentration of protons is higher at lower pH.

Steric and Electronic Effects : The structure of the acetal itself plays a role in its stability. Electron-donating groups near the acetal carbon can stabilize the intermediate carbocation, thus accelerating the rate of hydrolysis. nordicbiosite.com Conversely, steric hindrance around the acetal functionality can impede the approach of the acid catalyst and water, thereby slowing down hydrolysis. scielo.br The long nonyl chain of this compound is not expected to exert a strong electronic effect on the acetal carbon, but its steric bulk may have a minor influence on the reaction rate compared to smaller acetals.

Nucleophilic and Electrophilic Reactivity Profiles of Acetal Functionalities

The acetal group in this compound, while generally stable, can participate in various reactions under specific conditions.

Comparative Analysis of Reactivity Across Acetal Subclasses (e.g., Acylated Acetals)

Acylated acetals, where one of the alkoxy groups is replaced by an acyloxy group, exhibit significantly different reactivity compared to standard acetals like this compound. Acylated acetals are generally less stable hydrolytically and more susceptible to nucleophilic attack. masterorganicchemistry.com This increased reactivity is attributed to the electron-withdrawing nature of the acyl group, which makes the acetal carbon more electrophilic. While this compound requires acidic conditions for hydrolysis, acylated acetals can undergo cleavage under milder acidic conditions. masterorganicchemistry.com

Reactions Involving Alkoxy Group Exchange and Other Derivatizations

This compound can undergo alkoxy group exchange reactions, also known as transacetalization, in the presence of another alcohol and an acid catalyst. nih.govuc.pt This equilibrium process involves the substitution of one or both of the ethoxy groups with other alkoxy groups. The reaction is driven to completion by using a large excess of the new alcohol or by removing one of the products from the reaction mixture. mdpi.com This reaction is useful for synthesizing different acetals from a pre-existing one. researchgate.net

For instance, reacting this compound with a diol in the presence of an acid catalyst would lead to the formation of a cyclic acetal, a reaction driven by the favorable entropy change. mdpi.com

Application as a Protecting Group in Complex Organic Synthesis

Acetals are widely used as protecting groups for aldehydes and ketones in multi-step organic synthesis due to their stability under various reaction conditions. The 1,1-diethoxy moiety in this compound can be considered a protected form of the aldehyde nonanal.

The primary advantage of using an acetal as a protecting group is its inertness towards nucleophiles and bases, including strong reagents like Grignard reagents and lithium aluminum hydride. mdpi.com This allows for chemical transformations to be carried out on other parts of a molecule containing a sensitive aldehyde or ketone group.

The protection strategy involves converting the carbonyl group to an acetal, performing the desired reactions on other functional groups, and then deprotecting the acetal to regenerate the original carbonyl group. The deprotection is typically achieved by acid-catalyzed hydrolysis. mdpi.com For example, if a molecule contained both an ester and an aldehyde, the aldehyde could be selectively protected as an acetal. The ester could then be reduced with a hydride reagent without affecting the protected aldehyde. Subsequent acidic workup would hydrolyze the acetal, yielding the desired hydroxy aldehyde. The long alkyl chain of this compound may influence its solubility and suitability as a protecting group in specific synthetic contexts, particularly in nonpolar reaction media.

Principles and Utility of Acetal-Based Protecting Group Chemistry

In the field of multi-step organic synthesis, a protecting group is a chemical moiety that is temporarily introduced to a specific functional group to ensure its chemoselectivity during a subsequent reaction. wikipedia.org This strategy is crucial when a molecule contains multiple reactive sites that could interfere with a desired chemical transformation. libretexts.orgpressbooks.pub A good protecting group must be easy to introduce and remove, and it must be stable under the conditions of the reaction it is designed to protect against. pressbooks.pub

Acetals are a premier choice for protecting aldehyde and ketone functionalities due to their specific reactivity profile. libretexts.orgchemistrysteps.com They are formed by the acid-catalyzed reaction of a carbonyl compound with two equivalents of an alcohol, or one equivalent of a diol, with the concurrent removal of water to drive the reaction equilibrium toward the product. masterorganicchemistry.comwikipedia.org Crucially, acetals exhibit high stability in neutral to strongly basic environments and are unreactive toward a wide range of nucleophiles and reducing agents, such as Grignard reagents and metal hydrides. libretexts.orgorganic-chemistry.org This stability allows for chemical modifications to be performed on other parts of the molecule without affecting the protected carbonyl group. libretexts.org The original aldehyde or ketone can be easily regenerated by hydrolysis with aqueous acid, a process known as deprotection. chemistrysteps.commasterorganicchemistry.com

The stability of acetals can be influenced by their structure. Cyclic acetals, formed from diols like ethylene (B1197577) glycol, are generally more stable towards acid hydrolysis than their acyclic counterparts, such as the diethyl acetals. wikipedia.orgorganic-chemistry.org This difference in stability can be exploited for selective deprotection in complex molecules.

| Condition/Reagent Class | Stability | Typical Outcome | Reference |

|---|---|---|---|

| Aqueous Acid (e.g., H₃O⁺) | Labile | Hydrolysis to parent aldehyde and alcohol | masterorganicchemistry.comorganic-chemistry.org |

| Anhydrous Acid (e.g., TsOH in Toluene) | Stable | Used as catalyst for acetal formation | masterorganicchemistry.comorganic-chemistry.org |

| Strong Bases (e.g., NaOH, t-BuOK) | Stable | No reaction | libretexts.orgorganic-chemistry.org |

| Organometallic Reagents (e.g., RMgX, RLi) | Stable | No reaction | libretexts.orglibretexts.org |

| Metal Hydrides (e.g., LiAlH₄, NaBH₄) | Stable | No reaction | chemistrysteps.comorganic-chemistry.org |

| Most Oxidizing Agents | Stable | Generally no reaction under mild conditions | organic-chemistry.org |

Strategic Application of this compound as a Protecting Group for Aldehyde Functionalities

This compound, the diethyl acetal of nonanal, serves as a practical protecting group for the nine-carbon aldehyde. nih.gov Its application is critical in synthetic routes where a nucleophilic attack or reduction is intended for another functional group within the same molecule, while the highly reactive aldehyde must remain untouched. For instance, aldehydes are typically more reactive towards nucleophiles than esters. chemistrysteps.com If a molecule contains both functional groups and a selective reaction at the ester is desired (e.g., reduction with LiAlH₄), the aldehyde must first be protected.

The strategic use of this compound involves two key steps:

Protection: The aldehyde is converted to this compound by reacting it with ethanol in the presence of an acid catalyst.

Deprotection: After the desired reaction on the other part of the molecule is complete, the nonanal functionality is restored via acid-catalyzed hydrolysis. chemistrysteps.com

A direct method for the synthesis of this compound is through the sequential hydroformylation and acetalization of an alkene like oct-1-ene. uc.ptuc.pt In this one-pot process, the alkene is first converted to the aldehyde (nonanal), which is then immediately protected as its diethyl acetal in the presence of ethanol and a suitable catalyst. mdpi.com This process highlights the formation of this compound as a stable derivative suitable for further synthetic transformations.

Advanced Reaction Chemistry Involving Acetal Moieties

While primarily used for protection, the acetal functional group can also participate in a variety of advanced chemical transformations, moving beyond its role as an inert shield. nii.ac.jp These reactions often involve the activation of the acetal by a Lewis acid to generate a reactive oxocarbenium ion intermediate, which can then be intercepted by various nucleophiles. rsc.org

Exploration of Carbon-Carbon and Carbon-Heteroatom Bond Formations Adjacent to Acetal Groups

The generation of an electrophilic oxocarbenium ion from an acetal opens pathways for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Carbon-Carbon Bond Formation: Several methods have been developed for the formation of C-C bonds by reacting acetals with carbon-based nucleophiles. A notable example is the indium(I)-catalyzed reaction of acetals with allylboronates. researchgate.netorganic-chemistry.org This transformation proceeds through a proposed Sₙ1 mechanism where the indium catalyst activates the acetal to form an oxocarbenium ion, which then reacts with the allylboronate. organic-chemistry.orgacs.org This method is significant as it demonstrates α-selectivity, contrasting with the γ-selectivity typically observed in similar reactions with allylsilanes (Hosomi-Sakurai reaction). acs.org

Furthermore, acetals can be precursors to α-alkoxyalkyl radicals for use in cross-coupling reactions. Research has shown that chromium(II) catalysts can facilitate a reductive cross-electrophile coupling between acetals and α-trifluoromethyl alkenes, proceeding via the cleavage of a C-O bond to form the radical intermediate. rsc.org

Carbon-Heteroatom Bond Formation: The functionalization of C-H bonds adjacent to ether or acetal oxygen atoms is a key strategy for introducing heteroatoms. rsc.org Transition-metal catalysis, particularly with copper, has been employed for oxidative carbon-heteroatom bond formation. rsc.orgnih.gov For example, copper-catalyzed systems can achieve the amination of sp³ C-H bonds located alpha to an oxygen atom. rsc.org While specific examples focusing on this compound are not prevalent, the general principles apply to the acetal moiety, suggesting its potential for direct conversion into α-amino acetals and other heteroatom-substituted derivatives. rsc.orglibretexts.org

| Reaction Type | Reagents/Catalyst | Reactive Intermediate | Product Type | Reference |

|---|---|---|---|---|

| C-C Bond Formation (Allylation) | Allylboronate, In(I)OTf | Oxocarbenium ion | Homoallyl ether | researchgate.netorganic-chemistry.org |

| C-C Bond Formation (Radical Coupling) | α-Trifluoromethyl alkene, CrCl₂/dtbpy, Zn | α-Alkoxyalkyl radical | gem-Difluoroalkene | rsc.org |

| C-N Bond Formation (Oxidative Amination) | Amine source, Cu(I) catalyst, oxidant (e.g., TBHP) | α-alkoxy radical/cation | α-Amino acetal | rsc.org |

Oxidative and Reductive Transformations of Diethyl Acetal Derivatives

The acetal group in this compound can undergo specific oxidative and reductive transformations to yield other valuable functional groups.

Oxidative Transformations: The oxidation of acetals provides a direct route to esters. Research has demonstrated that 1,1-dimethoxynonane, a close analog of this compound, can be oxidized to yield nonanoic acid. d-nb.info A more general method involves the oxidation of acetals with molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and a cobalt(II) co-catalyst, which efficiently converts various acetals into their corresponding esters. organic-chemistry.org In the case of this compound, this would yield ethyl nonanoate.

Reductive Transformations: The reduction of an acetal functional group leads to the formation of an ether, a transformation that involves the selective cleavage of one of the two C-O bonds. researchgate.net This reaction significantly expands the synthetic utility of acetals beyond their protective role. A variety of reagents can accomplish this reduction, with the choice of reagent often influencing the reaction's regioselectivity. nii.ac.jp Common reducing systems include:

Hydride Reagents: Organoaluminum hydrides such as Diisobutylaluminium hydride (DIBAL-H) can stereoselectively reduce acetals to ethers. nii.ac.jp

Silanes: A combination of a trialkylsilane (e.g., triethylsilane) and a Lewis acid is a powerful system for acetal reduction. researchgate.net

Dissolving Metal Reductions: Samarium diiodide (SmI₂) has been used for the reduction of aromatic acetals to ethers, although it is less effective for aliphatic acetals under similar conditions. researchgate.net

Catalytic Hydrogenation: Cobalt-based catalysts have also been explored for the reductive transformation of acetals. cdnsciencepub.com

For this compound, reductive cleavage would result in the formation of nonyl ethyl ether.

Analytical and Spectroscopic Characterization Methodologies for 1,1 Diethoxynonane

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is the cornerstone for isolating 1,1-diethoxynonane from various sample types, including alcoholic beverages and food products where it can be found as a flavor component. shimadzu.comchromatographyonline.com Both gas and liquid chromatography offer distinct advantages for the analysis of this volatile and long-chain organic compound.

Gas Chromatography (GC) Methodologies for Volatile Acetal (B89532) Analysis

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds like this compound. The successful analysis by GC is highly dependent on the optimization of several key parameters, including the choice of stationary phase, temperature programming, and carrier gas flow rate.

The selection of an appropriate stationary phase is the most critical step in developing a GC method, as it directly influences the separation selectivity. gcms.cz For this compound, both non-polar and polar capillary columns can be utilized, with the choice depending on the complexity of the sample matrix and the desired separation from other components.

The retention of a compound on a GC column is quantitatively described by its Kovats Retention Index (RI), which compares the retention time of the analyte to that of n-alkane standards. fiveable.me The NIST Chemistry WebBook provides retention index data for this compound on both standard non-polar and standard polar columns, illustrating the impact of stationary phase polarity on its elution behavior. mdpi.com

Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS, DB-5), separate compounds primarily based on their boiling points. gcms.cz Polar columns, like those with a polyethylene (B3416737) glycol (e.g., DB-FFAP) or a cyanopropylphenyl-based stationary phase, offer different selectivity based on dipole-dipole interactions and hydrogen bonding capabilities. nih.gov For acetals, which contain two ether linkages, polar columns can provide enhanced resolution from other volatile compounds with similar boiling points. The significant difference in the retention index of this compound on polar versus non-polar columns highlights the importance of stationary phase selection for optimal separation.

| Column Type | Stationary Phase Polarity | Kovats Retention Index | Reference |

|---|---|---|---|

| Standard Non-Polar | Non-Polar | 1374 | mdpi.com |

| Standard Polar | Polar | 1520, 1530, 1498, 1511, 1522, 1514 | mdpi.com |

Temperature programming is a crucial aspect of GC analysis, especially for samples containing compounds with a wide range of boiling points. chromatographyonline.comfrontiersin.org For the analysis of this compound, a temperature program allows for the efficient elution of this relatively high-boiling point acetal while maintaining good resolution of more volatile components. A typical approach involves starting at a lower initial oven temperature to separate early-eluting compounds, followed by a temperature ramp to elute the less volatile analytes like this compound in a reasonable time with sharp peaks. chromatographyonline.com The ramp rate and final temperature are optimized to achieve the best balance between separation and analysis time. chromatographyonline.com

The carrier gas flow rate also significantly impacts GC separation efficiency and analysis time. phenomenex.com The van Deemter equation describes the relationship between the linear velocity of the carrier gas and column efficiency (plate height). Optimizing the flow rate for the specific carrier gas (commonly helium or hydrogen) and column dimensions is essential to minimize peak broadening and maximize resolution. obrnutafaza.hr For temperature-programmed runs, electronic pressure control can be used to maintain a constant carrier gas flow rate as the oven temperature, and thus gas viscosity, increases. chromatographyonline.com

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for concentrating volatile and semi-volatile analytes from a sample matrix prior to GC analysis. chromatographyonline.comlcms.cz In headspace SPME (HS-SPME), a fused silica (B1680970) fiber coated with a stationary phase is exposed to the vapor phase above a liquid or solid sample. chromatographyonline.com The analytes partition onto the fiber, which is then directly desorbed in the hot GC inlet.

The selection of the SPME fiber coating is critical and depends on the polarity and volatility of the target analyte. sigmaaldrich.com For a compound like this compound, which has a long non-polar alkyl chain and two polar ether groups, a fiber with a mixed polarity, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), could be effective. gcms.cz Optimization of SPME parameters includes extraction time, temperature, and sample matrix modifications (e.g., salt addition) to enhance the partitioning of this compound into the headspace and onto the fiber. mdpi.com

Temperature Programming and Carrier Gas Flow Rate Optimization

Liquid Chromatography Approaches for Long-Chain Organic Compounds (e.g., HILIC)

While GC is well-suited for volatile acetals, liquid chromatography (LC) provides an alternative for the analysis of long-chain organic compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is effective for the separation of polar compounds. d-nb.info Although this compound is a relatively non-polar molecule due to its long alkyl chain, the two ether oxygens provide some polar character.

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of a more polar solvent, like water. This creates a water-enriched layer on the surface of the stationary phase, and polar analytes are retained through partitioning between this layer and the bulk mobile phase. orgchemboulder.com For long-chain compounds, the interplay between the hydrophobic chain and any polar functional groups determines the retention behavior. In the context of a complex sample containing lipids, HILIC can be used to separate polar lipids from non-polar lipids. hilicon.comresearchgate.netrsc.orgrsc.orglcms.cz Given that this compound possesses both non-polar and polar characteristics, its retention on a HILIC column would be influenced by the specific mobile phase composition. Optimization of the organic solvent to water ratio in the mobile phase would be critical for achieving the desired separation. nih.gov

Mass Spectrometric (MS) Characterization for Structural Elucidation and Quantitative Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for the definitive identification and quantification of this compound. elementlabsolutions.com The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the molecule.

Electron ionization (EI) is a common ionization technique used in GC-MS. When a molecule of this compound is subjected to EI, it forms a molecular ion (M+•), which can then undergo fragmentation. researchgate.net The fragmentation of acetals is characterized by the cleavage of bonds adjacent to the oxygen atoms, as this leads to the formation of stable carbocations. chromatographyonline.com

The mass spectrum of this compound exhibits a characteristic pattern of fragment ions. The molecular ion peak (m/z 216) may be of low intensity or absent, which is common for acetals due to their facile fragmentation. sigmaaldrich.com The most prominent peaks in the spectrum correspond to the stable fragment ions formed through specific cleavage pathways.

A key fragmentation pathway for acetals is the loss of an ethoxy group (-OCH2CH3) to form a stable oxonium ion. The fragmentation pattern of this compound is dominated by ions resulting from the cleavage of the C-O and C-C bonds adjacent to the acetal group.

| m/z | Relative Intensity (%) | Plausible Fragment Structure | Reference |

|---|---|---|---|

| 47 | 100 | [C2H3O]+ | hilicon.com |

| 75 | ~95 | [CH(OC2H5)]+ | hilicon.com |

| 103 | ~80 | [CH(OC2H5)2]+ | hilicon.com |

| 57 | ~40 | [C4H9]+ | hilicon.com |

| 43 | ~35 | [C3H7]+ | hilicon.com |

| 171 | ~5 | [M - OC2H5]+ | hilicon.com |

For quantitative analysis, selected ion monitoring (SIM) mode is often employed in GC-MS. mdpi.com In SIM, the mass spectrometer is set to detect only a few characteristic fragment ions of the target analyte, which significantly increases the sensitivity and selectivity of the analysis, especially in complex matrices. palsystem.com The use of an internal standard is recommended for accurate quantification to correct for variations in sample preparation and instrument response. obrnutafaza.hr

Analysis of Fragmentation Patterns and Their Significance in Acetal Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is an indispensable tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). nih.gov

The ¹H NMR spectrum of this compound provides a distinct fingerprint of the hydrogen atoms within the molecule. Each unique proton environment gives rise to a separate signal, and the splitting pattern (multiplicity) of these signals reveals the number of neighboring protons.

Based on the structure of this compound, C₈H₁₇CH(OCH₂CH₃)₂, the following signals are expected:

A triplet for the methyl protons (-OCH₂CH ₃) of the ethoxy groups.

A quartet for the methylene (B1212753) protons (-OCH ₂CH₃) of the ethoxy groups, split by the adjacent methyl protons.

A triplet for the methine proton (-CH (OR)₂) on the acetal carbon, split by the adjacent methylene group of the nonyl chain.

A complex multiplet for the various methylene protons within the long C₈H₁₇ alkyl chain.

A triplet for the terminal methyl group of the nonyl chain.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH(OCH₂CH ₃)₂ | ~1.2 | Triplet | 6H |

| -CH(OCH ₂CH₃)₂ | ~3.4-3.6 | Quartet | 4H |

| -CH (OCH₂CH₃)₂ | ~4.5 | Triplet | 1H |

| -CH₂- (nonyl chain) | ~1.2-1.6 | Multiplet | 14H |

| -CH₃ (nonyl chain) | ~0.9 | Triplet | 3H |

While ¹H NMR is powerful, complex structures benefit from advanced NMR techniques for unambiguous assignment.

¹³C NMR Spectroscopy provides a spectrum where each unique carbon atom appears as a single peak (in a proton-decoupled spectrum). udel.edu This is extremely useful for confirming the total number of non-equivalent carbons in the molecule. For this compound, one would expect to see signals corresponding to the acetal carbon, the carbons of the two equivalent ethoxy groups, and the carbons of the nonyl chain. slideshare.net The acetal carbon (-C H(OR)₂) is particularly diagnostic, appearing significantly downfield (at a higher ppm value) due to the deshielding effect of the two adjacent oxygen atoms. nih.govslideshare.net

2D NMR Techniques , such as HSQC (Heteronuclear Single Quantum Coherence), are used to correlate directly bonded protons and carbons. hmdb.ca An HSQC spectrum would show a cross-peak connecting the ¹H signal of the acetal proton (~4.5 ppm) to the ¹³C signal of the acetal carbon, providing definitive proof of their connectivity. Other 2D techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can further map out the entire molecular skeleton by showing proton-proton and long-range proton-carbon correlations, respectively. uky.edu

Proton Nuclear Magnetic Resonance (1H NMR) Spectral Analysis of this compound

Other Spectroscopic and Sensor-Based Analytical Methods

Beyond MS and NMR, other analytical methods can be employed for the analysis of this compound.

Gas Chromatography (GC) : As a volatile compound, this compound is well-suited for analysis by GC. nist.gov The technique separates compounds based on their boiling point and interaction with a stationary phase. The retention time of the compound under specific GC conditions serves as an identifying characteristic. GC is almost always coupled with a detector, most commonly a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for definitive identification. drawellanalytical.com

Infrared (IR) Spectroscopy : This technique measures the vibrations of bonds within a molecule. researchgate.net The IR spectrum of this compound would be dominated by strong C-O stretching bands characteristic of the acetal group, typically in the 1000-1200 cm⁻¹ region. Strong C-H stretching bands from the alkyl groups would also be prominent around 2850-3000 cm⁻¹. While not as structurally detailed as NMR or MS, IR is a fast and simple method to confirm the presence of key functional groups.

UV-Visible Spectroscopy : Since this compound lacks a chromophore (a part of a molecule that absorbs light in the UV-Vis range), it does not produce a significant UV-Visible spectrum. mdpi.com Therefore, this technique is generally not useful for its direct analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. savemyexams.commissouri.edu Molecules absorb IR radiation at specific frequencies that correspond to the vibrations of their bonds, such as stretching, bending, and twisting. savemyexams.commissouri.edu The resulting IR spectrum is a plot of absorbance versus wavenumber (typically in cm⁻¹) and provides a unique "fingerprint" of the molecule. missouri.eduwikipedia.org

In the case of this compound, the key functional group is the acetal group, which consists of a central carbon atom bonded to two ether-linked ethoxy groups and a nonyl chain. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various bonds within its structure.

The primary vibrations of interest for identifying this compound are the C-O and C-H stretching frequencies. The C-O bonds of the ether linkages typically show strong absorption bands in the region of 1000-1300 cm⁻¹. uc.edu Specifically, the C-O-C stretching vibrations of the acetal group are expected to produce prominent peaks in this area. Additionally, the spectrum will be dominated by strong C-H stretching absorptions in the 2850-3000 cm⁻¹ range, which are characteristic of the alkane (nonyl) and ethyl groups. uc.edumsu.edu

While a specific, publicly available, and fully interpreted IR spectrum for this compound is not readily found in the search results, the expected absorption regions can be inferred from general principles of IR spectroscopy and data for similar compounds. For instance, the absence of a strong, sharp peak around 1700-1750 cm⁻¹ would confirm the absence of a carbonyl (C=O) group, distinguishing the acetal from an aldehyde or ketone. missouri.edu Likewise, the absence of a broad absorption band in the 3200-3600 cm⁻¹ region would indicate the absence of a hydroxyl (-OH) group. savemyexams.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (Alkane) | Stretching | 2850-3000 | Strong |

| C-O (Acetal/Ether) | Stretching | 1000-1300 | Strong |

| -CH₂- | Bending | ~1465 | Medium |

| -CH₃ | Bending | ~1450 and ~1375 | Medium |

This table is based on general IR spectroscopy principles and data for similar compounds.

Electronic Nose (E-nose) Applications in Volatile Compound Detection in Complex Matrices

An Electronic Nose (E-nose) is a device designed to mimic the mammalian olfactory system, capable of detecting and distinguishing complex odors. mdpi.comnih.govbarc.gov.in It consists of an array of chemical sensors with partial specificity, coupled with a pattern recognition system. mdpi.comnih.govaip.org When exposed to volatile organic compounds (VOCs), the sensors undergo changes in their electrical properties, generating a unique "smellprint" or chemical fingerprint for that specific odor. mdpi.com This technology has found broad applications in various fields, including food quality control, medical diagnostics, and environmental monitoring. mdpi.comnih.gov

This compound, being a volatile compound, is a candidate for detection by E-nose technology. nist.gov It is found in some alcoholic beverages, contributing to their aroma profile. shimadzu.com E-noses are particularly useful for analyzing complex mixtures of VOCs, such as those found in food and beverages. researchgate.netacs.org

Research Findings and Applications

While specific studies focusing solely on the E-nose detection of this compound are not detailed in the provided search results, the principles and applications for similar volatile compounds, including acetals, are well-documented.

Potential as a Biomarker: In other fields, such as medical diagnostics, E-noses are used to detect VOCs that may serve as biomarkers for diseases. nih.gov Although not explicitly stated for this compound, the detection of specific acetals in bodily fluids or breath could potentially have diagnostic applications.

Table 2: Illustrative E-nose Sensor Response to Different Chemical Classes (Hypothetical for a Beverage Matrix)

| Sensor Type | Target Chemical Class | Relative Response Intensity |

| Metal Oxide Semiconductor (MOS) 1 | Alcohols | High |

| Metal Oxide Semiconductor (MOS) 2 | Esters | High |

| Metal Oxide Semiconductor (MOS) 3 | Aldehydes | Medium |

| Metal Oxide Semiconductor (MOS) 4 | Acetals (e.g., this compound) | Medium-High |

| Conducting Polymer (CP) 1 | Aromatic Compounds | Low |

This table is a hypothetical representation to illustrate the principle of differential sensor response in an E-nose system.

Occurrence, Biological Relevance, and Environmental Implications in Research Contexts

Natural Occurrence and Detection in Complex Biological and Food Matrices

1,1-Diethoxynonane has been detected in a range of complex matrices, from traditional fermented drinks to botanical oils, highlighting its formation through natural biochemical processes and its contribution to the chemical fingerprint of these products.

The formation of acetals, including this compound, is a known consequence of the chemical reactions occurring during the fermentation and subsequent aging of alcoholic beverages. mdpi.comacs.org This compound has been specifically identified in several distinct types of spirits.

In a comprehensive analysis of artisanal mezcals from Oaxaca, Mexico, this compound was identified as one of two exclusive compounds in mezcal produced from the wild agave species Agave marmorata, known locally as tepeztate. mdpi.com Its presence serves as a potential chemical marker to differentiate mezcals based on the specific agave species used. mdpi.com The compound has also been found in other fermented products like cider (0.05 mg/kg), cognac (0.01 mg/kg), and rum (10 mg/kg). flavscents.com

Furthermore, studies on strong-flavor baijiu, a traditional Chinese spirit, have confirmed the presence of this compound. mdpi.com Research has also detected it in plum spirits, particularly those produced using a double distillation technique.

The concentration of acetals like this compound in distilled spirits is not static; it is significantly influenced by the specific techniques used during production and the conditions of maturation. mdpi.commdpi.com

In the production of strong-flavor baijiu, the application of pulsed electric fields (PEF) as a processing technology has been shown to alter the aroma profile. Research indicates that PEF treatment can facilitate the condensation reaction between alcohols and aldehydes, leading to an increase in the content of acetals, including this compound. mdpi.com The study found a positive correlation between the pulse frequency of the PEF treatment and the concentration of this compound. mdpi.com

For artisanal mezcal, the entire production process—from the choice of agave species to the methods of fermentation, distillation, and storage—plays a critical role in shaping the final volatile organic compound (VOC) profile. mdpi.comnih.gov The exclusive presence of this compound in mezcal from A. marmorata underscores the influence of the raw botanical material on the final chemical composition. mdpi.com The duration of storage is also a key factor, as chemical reactions such as acetal (B89532) formation continue to occur over time, modifying the spirit's profile. mdpi.com

| Influencing Factor | Beverage | Observation on Acetal Profile | Reference |

|---|---|---|---|

| Pulsed Electric Field (PEF) Treatment | Strong-Flavor Baijiu | Increased content of this compound, with concentration positively correlated to pulse frequency. | mdpi.com |

| Agave Species | Artisanal Mezcal | This compound was identified exclusively in mezcal made from Agave marmorata (tepeztate). | mdpi.com |

| Distillation Method | Plum Spirits | Detected in spirits produced via double distillation. | |

| Storage/Maturation | Artisanal Mezcal / Cider Spirits | The aging process allows for chemical reactions, including acetalisation, that alter the volatile compound profile over time. | acs.orgmdpi.com |

The presence and concentration of this compound are correlated with the sensory characteristics of the final beverage. Acetals are generally known to contribute to the aroma of aged spirits. mdpi.com

| Compound | Associated Sensory Descriptors | Context/Beverage | Reference |

|---|---|---|---|

| This compound | Aldehydic, Floral, Rose | General organoleptic data | flavscents.comthegoodscentscompany.com |

| Acetals (general) | Pleasant Aroma | Strong-Flavor Baijiu | mdpi.com |

| This compound | High correlation with processing parameters that influence overall flavor. | Strong-Flavor Baijiu | mdpi.com |

Beyond fermented beverages, this compound has been identified as a volatile component in botanical extracts. A 2024 study focused on the cosmetic potential of lemon peel extracts prepared by steam distillation and organic solvent extraction identified this compound as a constituent. rroij.com In the gas chromatography-mass spectrometry (GC/MS) analysis of the lemon peel extract (LPE), this compound was detected with a relative content of 0.27%. rroij.com

The compound has also been noted in the essential oil of star fruit. flavscents.com Furthermore, general studies on the chemical composition of angelica root oil have found that acetals are among the compounds formed when the extraction process involves alcohol, resulting from the reaction with naturally present aldehydes. nih.gov

Influence of Production Methodologies and Storage Conditions on Acetal Profile

Identification in Botanical Extracts (e.g., Lemon Peel Extracts)

Metabolic Pathways and Biological Interactions of Long-Chain Ethers and Acetals

Specific metabolic studies on this compound are not extensively documented. However, the metabolic fate of aliphatic acetals in general provides a well-established model for its expected biological interactions following ingestion.

The primary metabolic pathway for aliphatic acetals begins in the acidic environment of the stomach. It is anticipated that these compounds undergo rapid acid-catalyzed hydrolysis, breaking them down into their constituent aldehyde and alcohol. In the case of this compound, this hydrolysis would yield nonanal (B32974) and two molecules of ethanol (B145695).

Following hydrolysis, these products enter their respective metabolic pathways. Ethanol is a simple alcohol that is readily metabolized by the body. The long-chain aldehyde, nonanal, would likely be oxidized by aldehyde dehydrogenase enzymes to its corresponding carboxylic acid, nonanoic acid. This resulting fatty acid can then serve as a substrate for further metabolism, such as the fatty acid β-oxidation pathway and the citric acid cycle, ultimately being used for energy production. Some studies also indicate that cytochrome P450 enzymes can be involved in the oxidative metabolism of acetals.

| Metabolic Step | Description | Products of this compound | Reference |

|---|---|---|---|

| 1. Acid-Catalyzed Hydrolysis | Occurs in the acidic environment of the stomach, breaking the acetal bond. | Nonanal + 2 Ethanol | |

| 2. Oxidation | The resulting aldehyde (nonanal) is oxidized to a carboxylic acid by dehydrogenase enzymes. | Nonanoic Acid | |

| 3. Energy Metabolism | The carboxylic acid (nonanoic acid) can enter the β-oxidation pathway and the citric acid cycle. | Acetyl-CoA, CO2, H2O |

Enzymatic Transformations of Long-Chain Acetal Analogs within Biological Systems

The enzymatic transformation of acetals, including long-chain analogs like this compound, is a subject of growing interest in biocatalysis and metabolic research. While specific studies on this compound are limited, research on analogous structures provides insight into potential enzymatic interactions. Enzymes, particularly hydrolases, are capable of catalyzing the cleavage or formation of acetal bonds.

Research has demonstrated that certain enzymes can facilitate transformations involving acetal groups. For instance, epoxide hydrolases have been successfully used for the kinetic resolution of glycidyl (B131873) acetal derivatives. researchgate.net In these studies, an epoxide hydrolase from Aspergillus niger was employed to enantioselectively hydrolyze racemic epoxides containing acetal functionalities, showcasing the enzyme's ability to interact with acetal-containing substrates. researchgate.net The high enantioselectivity observed suggests a precise molecular recognition of the acetal structure by the enzyme's active site. researchgate.net

Furthermore, lipases, which typically catalyze the hydrolysis of esters, have been shown to participate in polymerization reactions involving long-chain fatty acids, which are structurally similar to the nonane (B91170) chain of this compound. mdpi.com This suggests that enzymes capable of accommodating long aliphatic chains could potentially interact with long-chain acetals. Chemo-enzymatic processes, which combine chemical and biological catalysts, have also been developed for various transformations. rsc.org For example, some processes utilize enzymes to act on intermediates that may be structurally related to acetals. rsc.orgrsc.org The involvement of acetal compounds in enzymatic transformations is being explored for their potential to act as sources for generating other molecules, where enzymes could control the length and chirality of the final product. rsc.org

The table below summarizes findings from studies on enzymatic transformations of compounds analogous to long-chain acetals.

| Enzyme Class | Substrate Type | Transformation Type | Research Finding |

| Epoxide Hydrolase | Glycidyl Acetal Derivatives | Hydrolytic Kinetic Resolution | Demonstrated high enantioselectivity in hydrolyzing racemic epoxides, indicating specific enzymatic interaction with acetal-containing molecules. researchgate.net |

| Lipase | Long-Chain Fatty Acids / Ricinoleic Acid | Polycondensation | Catalyzed the polymerization of long-chain hydroxy acids, showing affinity for long aliphatic chains. mdpi.com |

| Alcohol Dehydrogenase (ADH) | Ketone Intermediates (from alkenes) | Bioreduction | Used in sequential chemo-enzymatic processes to produce chiral alcohols, though palladium catalysts from a preceding step showed inhibition. rsc.org |

Potential Roles in Lipid Metabolism Research (drawing from long-chain fatty acyl-CoA studies)